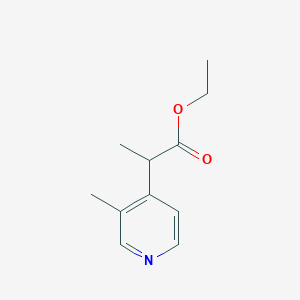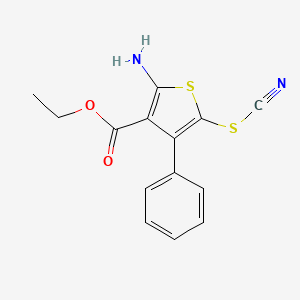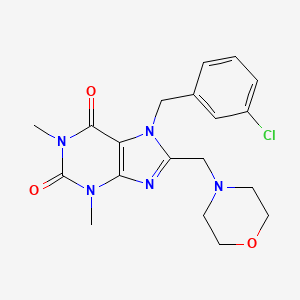![molecular formula C18H15F3N4O B2673587 1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1351827-63-8](/img/structure/B2673587.png)
1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide” is a complex organic molecule that contains several functional groups. These include an amine group (-NH2), a benzyl group (C6H5CH2-), an imidazole ring, a carboxamide group (-CONH2), and a trifluoromethyl group (-CF3). Each of these groups contributes to the overall properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic benzyl and phenyl groups, along with the imidazole ring, would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amine group could engage in reactions involving the donation of the nitrogen’s lone pair of electrons. The carboxamide group could participate in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar carboxamide group and the electronegative trifluoromethyl group could impact the compound’s solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds derived from imidazole carboxamides, such as the ones synthesized in studies focusing on antimicrobial agents, show moderate to good activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains. These findings indicate that structurally related compounds might possess valuable antimicrobial properties worth exploring in future research (Jadhav et al., 2017).
Synthetic Methodologies
Research into synthetic methodologies often explores the creation of novel compounds with potential biological activities. For instance, the development of chain-growth polycondensation techniques for synthesizing well-defined aramides and block copolymers containing aramide demonstrates the ongoing innovations in polymer chemistry, which could be relevant for creating materials with specific functionalities (Yokozawa et al., 2002).
Catalytic Processes
The use of N-heterocyclic carbene (NHC) ligands in catalytic processes is another area of interest. Gold(III) N-heterocyclic carbene complexes have been shown to act as effective precatalysts in the synthesis of β-enaminones, demonstrating the utility of NHC complexes in facilitating various chemical transformations under ambient conditions (Samantaray et al., 2011).
Antiviral Properties
Imidazole derivatives have been investigated for their antiviral properties, with some compounds showing specificity towards ortho- and paramyxoviruses. The synthesis and evaluation of these derivatives highlight the potential of imidazole-based compounds in the development of new antiviral therapies (Golankiewicz et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)13-2-1-3-15(8-13)24-17(26)16-10-25(11-23-16)9-12-4-6-14(22)7-5-12/h1-8,10-11H,9,22H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYKGDTMRXTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

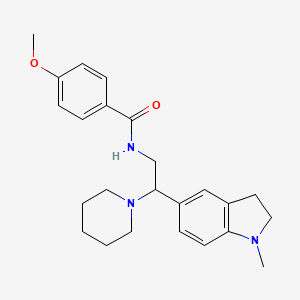
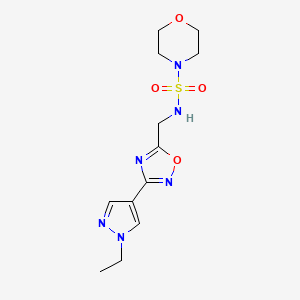
![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate](/img/structure/B2673508.png)
![2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile](/img/structure/B2673509.png)
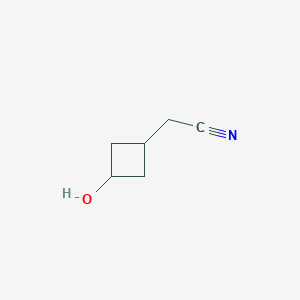
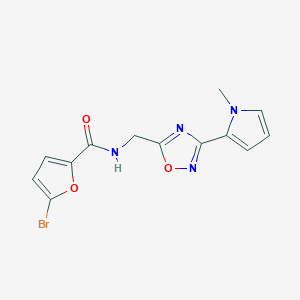
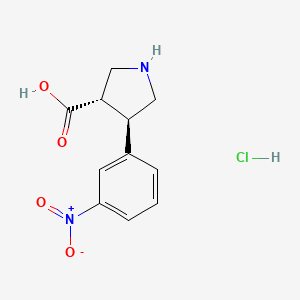
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)

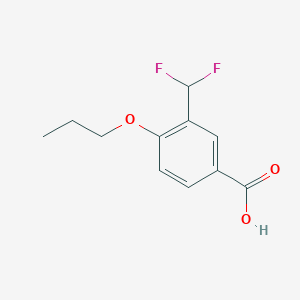
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide](/img/structure/B2673520.png)
